molecular formula C16H18N2O5 B2712398 Ethyl 4-Benzyloxycarbonylamino-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate CAS No. 212184-25-3

Ethyl 4-Benzyloxycarbonylamino-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B2712398
CAS No.: 212184-25-3
M. Wt: 318.329
InChI Key: MYXRRZWTILTSSE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-Benzyloxycarbonylamino-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 1H-Pyrrole-2,4-dicarboxylic acid, 3-hydroxy-1-methyl-, 2-ethyl ester with benzyl alcohol . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the esterification process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-Benzyloxycarbonylamino-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

Ethyl 4-Benzyloxycarbonylamino-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:

    Proteomics Research: Used as a reagent for studying protein structures and functions.

    Drug Development: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Biological Studies: Utilized in experiments to understand biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of Ethyl 4-Benzyloxycarbonylamino-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known to participate in various biochemical reactions due to its functional groups. These interactions can influence protein structures and functions, making it valuable in proteomics research .

Comparison with Similar Compounds

Ethyl 4-Benzyloxycarbonylamino-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as indole derivatives, which also possess significant biological activities . Some similar compounds include:

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Lysergic acid diethylamide (LSD): A potent hallucinogen derived from ergot alkaloids.

The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical reactivity and biological properties .

Properties

IUPAC Name

ethyl 3-hydroxy-1-methyl-4-(phenylmethoxycarbonylamino)pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c1-3-22-15(20)13-14(19)12(9-18(13)2)17-16(21)23-10-11-7-5-4-6-8-11/h4-9,19H,3,10H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXRRZWTILTSSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CN1C)NC(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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